molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Cat. No. B115087
Key on ui cas rn: 106635-81-8
M. Wt: 581.6 g/mol
InChI Key: CQBKFGJRAOXYIP-UHFFFAOYSA-N
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Patent
US07145014B2

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:9][C:10]1[CH:11]=[C:12]([O:34][CH3:35])[C:13]([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([C:30]([F:33])([F:32])[F:31])[CH:25]=2)=[C:14]2[C:19]=1[N:18]=[C:17]([O:20][CH3:21])[CH:16]=[C:15]2[CH3:22])[CH2:3][CH2:4][CH2:5][N+:6]([O-])=O.[H][H].[C:38]([OH:45])(=[O:44])[CH2:39][CH2:40][C:41]([OH:43])=[O:42]>[Pd].C(O)C>[C:38]([OH:45])(=[O:44])[CH2:39][CH2:40][C:41]([OH:43])=[O:42].[NH2:6][CH2:5][CH2:4][CH2:3][CH:2]([NH:9][C:10]1[CH:11]=[C:12]([O:34][CH3:35])[C:13]([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([C:30]([F:31])([F:32])[F:33])[CH:25]=2)=[C:14]2[C:19]=1[N:18]=[C:17]([O:20][CH3:21])[CH:16]=[C:15]2[CH3:22])[CH3:1] |f:5.6|

Inputs

Step One
Name
product
Quantity
7.5 g
Type
reactant
Smiles
CC(CCC[N+](=O)[O-])NC=1C=C(C(=C2C(=CC(=NC12)OC)C)OC1=CC(=CC=C1)C(F)(F)F)OC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave a volume of ca. 25 ml
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0–5° C.
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off
WASH
Type
WASH
Details
washed with ethanol (15 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.NCCCC(C)NC=1C=C(C(=C2C(=CC(=NC12)OC)C)OC1=CC(=CC=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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